

Physical and chemical properties of 1-Methyl-2,2-diphenylethylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-2,2-diphenylethylene

Cat. No.: B184158

[Get Quote](#)

A Comprehensive Technical Guide to 1-Methyl-2,2-diphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2,2-diphenylethylene, also known by its IUPAC name 1-phenylprop-1-enylbenzene, is an aromatic hydrocarbon with the molecular formula C15H14.^[1] This compound, featuring two phenyl groups and a methyl group attached to an ethylene core, serves as a valuable intermediate in various organic syntheses and possesses unique reactivity, particularly in the realm of polymer chemistry.^[1] Its distinct structure, combining steric hindrance and aromatic stability, makes it a compound of interest in material science and for the synthesis of more complex organic molecules.^[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and its known reactivity and applications.

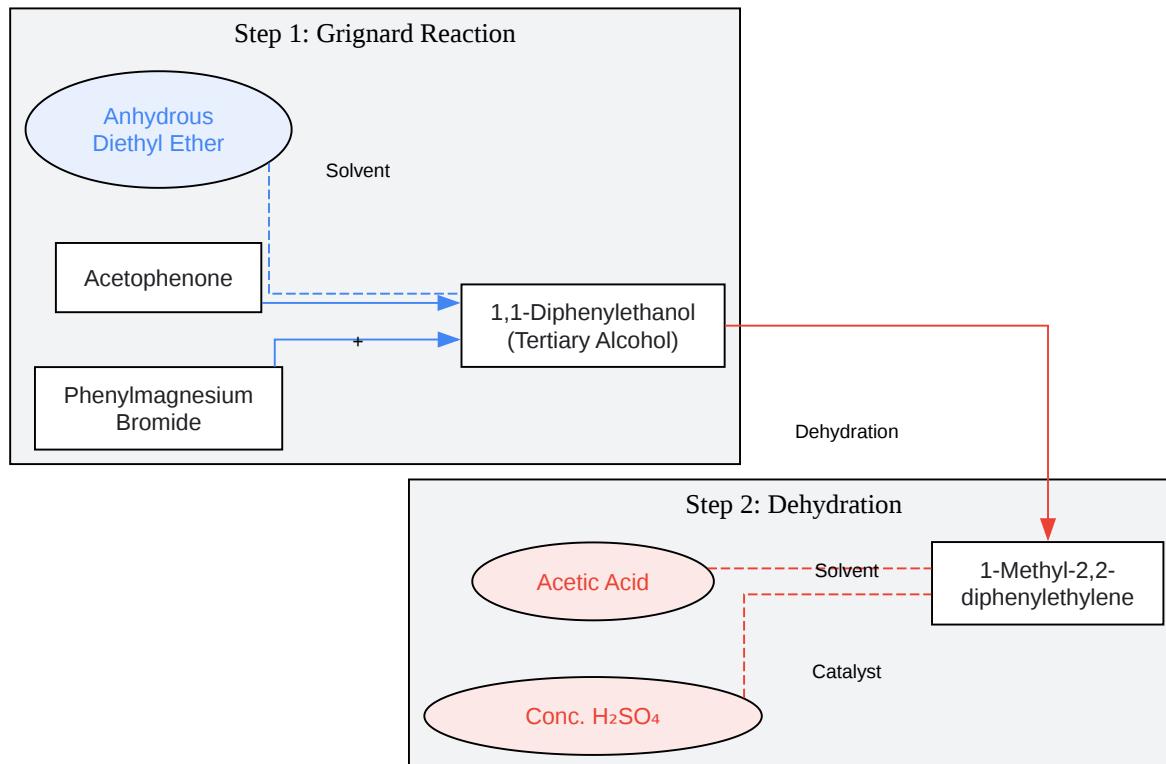
Physical Properties

The physical characteristics of **1-Methyl-2,2-diphenylethylene** are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.

Property	Value	Source(s)
Melting Point	49°C	[2]
Boiling Point	284.85°C (at 760 mmHg)	[2]
	280.5°C (at 760 mmHg)	[3]
Density	1.025 g/cm ³	[2]
	0.986 g/cm ³	[3]
Refractive Index	1.5880	[2]
Flash Point	131.9°C	[2]

Chemical Properties and Identifiers

The chemical properties and identifiers of **1-Methyl-2,2-diphenylethylene** are crucial for its identification and for understanding its chemical behavior.


Property	Value	Source(s)
Molecular Formula	C15H14	[1] [2] [3] [4]
Molecular Weight	194.27 g/mol	[1] [2] [3] [4]
IUPAC Name	1-phenylprop-1-enylbenzene	[1] [3]
CAS Number	778-66-5	[1] [2]
Synonyms	1,1-Diphenyl-1-propene, 1,1-Diphenylpropene, 1-Methyl-2,2-diphenylethene, Benzene, 1,1'-(1-propenylidene)bis-	[2] [3]
InChI	InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3	[1] [3]
InChI Key	KYVBUUNCHXRYOS-UHFFFAOYSA-N	[1] [3]
Canonical SMILES	CC=C(C1=CC=CC=C1)C2=C C=CC=C2	[1]

Synthesis of 1-Methyl-2,2-diphenylethylene

Several synthetic routes have been established for the preparation of **1-Methyl-2,2-diphenylethylene**. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Grignard Reaction with Dehydration

A common and effective method involves the reaction of a Grignard reagent with a ketone, followed by acid-catalyzed dehydration of the resulting tertiary alcohol.[\[1\]](#)

[Click to download full resolution via product page](#)

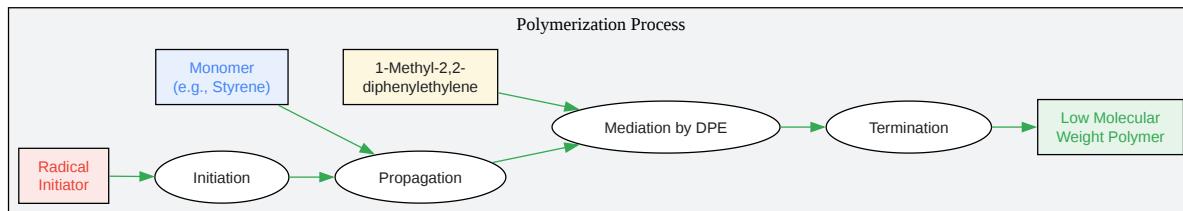
Grignard synthesis of **1-Methyl-2,2-diphenylethylene**.

Experimental Protocol:

- Step 1: Formation of the Grignard Reagent and Reaction with Ketone. The Grignard reagent, phenylmagnesium bromide, is prepared from magnesium turnings and bromobenzene in anhydrous diethyl ether. To this solution, acetophenone is added dropwise at a reduced temperature.^[1] The reaction mixture is then typically stirred for several hours to form the magnesium salt of 1,1-diphenylethanol.

- Step 2: Work-up and Dehydration. The reaction is quenched with a dilute acid (e.g., aqueous HCl or H₂SO₄) to hydrolyze the magnesium salt and yield the tertiary alcohol, 1,1-diphenylethanol. This intermediate is then subjected to acid-catalyzed dehydration.[1] This is often achieved by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid in acetic acid, at a controlled temperature to promote the elimination of water and form the desired alkene.[1]
- Step 3: Purification. The crude product is typically purified by extraction, followed by distillation under reduced pressure and/or recrystallization from a suitable solvent like petroleum ether.[5]

Other Synthetic Methods


- Alkylation of Diphenylacetylene: This method involves the alkylation of diphenylacetylene with methyl iodide in the presence of a strong base.[1]
- Dehydrogenation of 1-Methyl-2,2-diphenylethane: This approach requires the dehydrogenation of the corresponding alkane using a suitable catalyst at elevated temperatures.[1]
- Wittig Reaction: A more complex synthesis can be achieved via the Wittig reaction, which involves the reaction of a phosphonium ylide with a ketone.[1]

Chemical Reactivity

The chemical reactivity of **1-Methyl-2,2-diphenylethylene** is largely dictated by its carbon-carbon double bond and the presence of the two phenyl groups.

Radical Polymerization

A key chemical property of **1-Methyl-2,2-diphenylethylene** is its ability to act as a mediator in radical polymerization processes, particularly with monomers like styrene and methyl acrylate. [1] Due to steric hindrance and the formation of a resonance-stabilized radical, it does not readily homopolymerize but can control the growth of other polymer chains, often leading to the formation of low molecular weight polymers.[1][6]

[Click to download full resolution via product page](#)

Role of **1-Methyl-2,2-diphenylethylene** in radical polymerization.

Spectroscopic Characterization

The structure of **1-Methyl-2,2-diphenylethylene** is typically confirmed using various spectroscopic techniques.^[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the hydrogen and carbon framework, while Infrared (IR) spectroscopy can be used to identify the characteristic vibrations of the functional groups present in the molecule, such as the C=C double bond and the aromatic C-H bonds.^[1]

Applications

1-Methyl-2,2-diphenylethylene finds utility in several areas of chemical science:

- Polymer Chemistry: It serves as a controlling agent or mediator in radical polymerization reactions.^[1]
- Organic Synthesis: Its derivatives are employed as building blocks in the synthesis of more complex organic molecules.^[1]
- Material Science: Due to its thermal stability and unique chemical properties, it is explored for the creation of advanced materials.^[1]
- Analytical Chemistry: It has been used as a detection agent for characterizing the structural features of products derived from coal.^[2]

Safety and Handling

As with any chemical compound where full toxicological data is not available, **1-Methyl-2,2-diphenylethylene** should be handled with caution. Potential hazards may include skin and eye irritation.^[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-Methyl-2,2-diphenylethylene | 778-66-5 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. bocsci.com [bocsci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. 1,1-Diphenylethylene | 530-48-3 [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Methyl-2,2-diphenylethylene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184158#physical-and-chemical-properties-of-1-methyl-2-2-diphenylethylene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com